molecular formula C10H12N2O2 B14462692 N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide CAS No. 73060-42-1

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide

Cat. No.: B14462692
CAS No.: 73060-42-1
M. Wt: 192.21 g/mol
InChI Key: FCOCVWMCFRRQQI-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is an organic compound that belongs to the class of amines It features a phenyl group attached to an ethanediamide backbone, with two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylethylenediamine with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-phenylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms but lacking the phenyl group.

    N,N-Dimethylbenzylamine: Contains a benzyl group instead of a phenyl group attached to the nitrogen atom.

Uniqueness

N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is unique due to the presence of both the phenyl group and the dimethylated nitrogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.

Properties

CAS No.

73060-42-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N',N'-dimethyl-N-phenyloxamide

InChI

InChI=1S/C10H12N2O2/c1-12(2)10(14)9(13)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13)

InChI Key

FCOCVWMCFRRQQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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